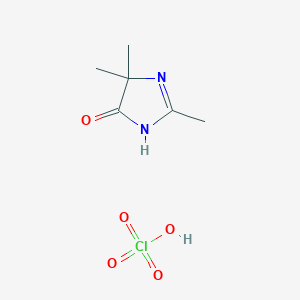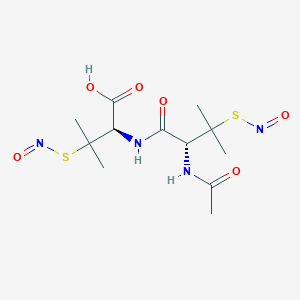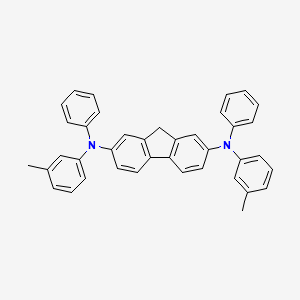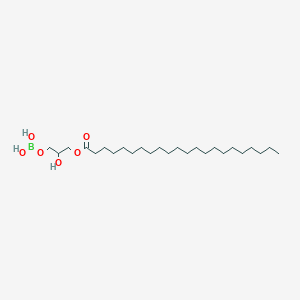
3-(Boronooxy)-2-hydroxypropyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boronooxy)-2-hydroxypropyl docosanoate is an organic compound that features a boronic acid ester group attached to a long-chain fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boronooxy)-2-hydroxypropyl docosanoate typically involves the esterification of docosanoic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boronooxy)-2-hydroxypropyl docosanoate can undergo various chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or ethers.
Applications De Recherche Scientifique
3-(Boronooxy)-2-hydroxypropyl docosanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl docosanoate involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid ester group can interact with various molecular targets, facilitating reactions such as cross-coupling and bioconjugation. The long-chain fatty acid moiety enhances its solubility in organic solvents and its ability to interact with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Boronooxy)-2-hydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.
3-(Boronooxy)-2-hydroxypropyl stearate: Another similar compound with an intermediate-length fatty acid chain.
3-(Boronooxy)-2-hydroxypropyl oleate: Contains an unsaturated fatty acid chain.
Uniqueness
3-(Boronooxy)-2-hydroxypropyl docosanoate is unique due to its long-chain docosanoic acid moiety, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes.
Propriétés
Numéro CAS |
143435-71-6 |
|---|---|
Formule moléculaire |
C25H51BO6 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(3-docosanoyloxy-2-hydroxypropoxy)boronic acid |
InChI |
InChI=1S/C25H51BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)31-22-24(27)23-32-26(29)30/h24,27,29-30H,2-23H2,1H3 |
Clé InChI |
OFDOVCYSKIAPIH-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


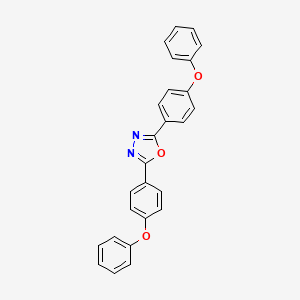

![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
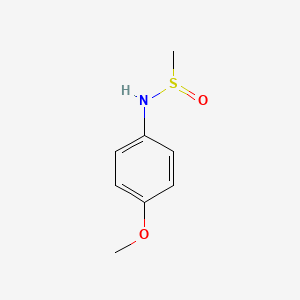
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
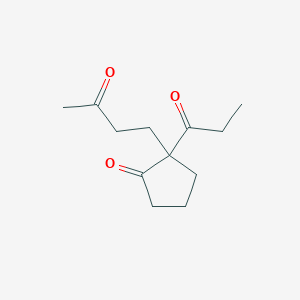
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
